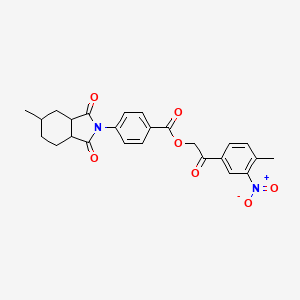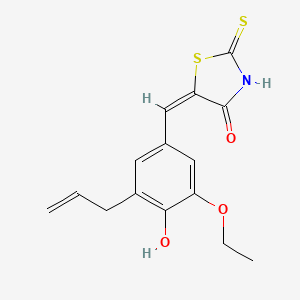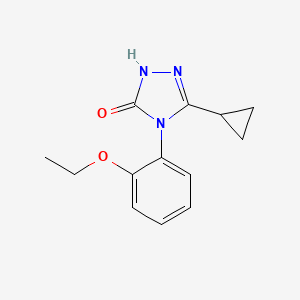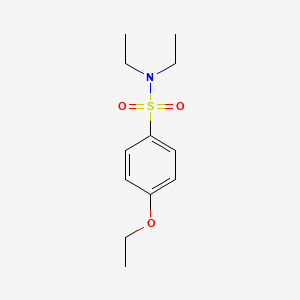
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide, also known as NMS-873, is a small molecule inhibitor of the ATPase VCP/p97. This molecule has gained a lot of attention in recent years due to its potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the ATPase activity of VCP/p97, which is involved in the degradation of misfolded proteins. This leads to the accumulation of misfolded proteins and the activation of the UPR. The UPR then leads to the degradation of misfolded proteins and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces ER stress and activates the UPR, leading to the degradation of misfolded proteins and the inhibition of cell proliferation. In neuronal cells, this compound inhibits the accumulation of misfolded proteins and prevents neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide is its specificity for VCP/p97. This allows for targeted inhibition of this protein and minimizes off-target effects. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are a number of future directions for research on N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide. One area of research is the development of more soluble analogs of this compound that can be used in a wider range of lab experiments. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as cystic fibrosis and Huntington's disease. Finally, future research could focus on the development of more potent inhibitors of VCP/p97 that could have even greater therapeutic potential.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing ER stress and activating the unfolded protein response (UPR). This leads to the degradation of misfolded proteins and the inhibition of cell proliferation.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Studies have shown that this compound inhibits the accumulation of misfolded proteins in neuronal cells and prevents neuronal cell death.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-9(2)14(10(3)4)15-21(19,20)12-7-6-11(5)13(8-12)16(17)18/h6-10,14-15H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNOKPVJRROBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)C)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937558.png)


![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937600.png)
![2-(diethylamino)-8-[(1-methylazepan-2-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3937613.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B3937617.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3937623.png)
![3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3937631.png)


![4-({[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937651.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937656.png)